6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-thiophen-3-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-4-13-6-7(1)8-5-9-10-2-3-12(9)11-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSUFFWTQLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in 6-(thiophen-3-yl)-1h-imidazo[1,2-b]pyrazole, have been reported to interact with a broad range of biological targets. These include various enzymes, receptors, and proteins that play crucial roles in numerous biological processes.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological processes. For instance, some imidazole derivatives can inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions.
Biological Activity
6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with imidazole or pyrazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit substantial antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC) for these compounds.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 15 |
| 7a | Escherichia coli | 0.25 | 14 |
| 7c | Candida albicans | 0.30 | 12 |
The Kirby-Bauer disk diffusion method was utilized to assess the antimicrobial effectiveness, revealing that specific substitutions on the pyrazole ring enhance activity by modulating electronic properties and steric effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against human leukemia cells (e.g., HL-60) with IC50 values ranging from 0.79 to 1.6 µM. Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and phosphatidylserine externalization, which are hallmarks of programmed cell death .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | HL-60 | 0.79 | Caspase activation |
| 5b | CEM | 1.60 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, compounds based on the imidazo[1,2-b]pyrazole scaffold have shown promising anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.
Computational Studies
Computational studies using molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. The results suggest that the structural features of the imidazo[1,2-b]pyrazole scaffold facilitate strong interactions with key residues in target proteins, correlating with their experimental activities .
Scientific Research Applications
Medicinal Chemistry
6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has been investigated for its potential as an anti-cancer agent, particularly targeting kinases involved in cancer progression. For instance, studies have shown that derivatives of imidazo[1,2-b]pyrazole can act as inhibitors of the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). These compounds exhibit selective inhibition against FLT3 mutations, providing a promising avenue for developing targeted cancer therapies .
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyrazole Derivatives on FLT3 Kinase
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | FLT3-ITD |
| Other Derivative A | 0.8 | FLT3-D835Y |
| Other Derivative B | 0.4 | FLT3-F691L |
Antimicrobial Activity
Research has indicated that imidazo[1,2-b]pyrazole derivatives possess antimicrobial properties. For example, compounds derived from this scaffold have demonstrated significant activity against various bacterial strains, suggesting their potential as new antibacterial agents . The presence of the thiophene ring enhances the lipophilicity of these compounds, which may contribute to their efficacy.
Table 2: Antimicrobial Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Other Derivative C | S. aureus | 16 µg/mL |
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The ability to functionalize the imidazo[1,2-b]pyrazole scaffold allows for tuning of electronic properties to optimize performance in electronic applications .
Case Study 1: Development of FLT3 Inhibitors
A series of studies focused on synthesizing and evaluating the efficacy of various imidazo[1,2-b]pyrazole derivatives as FLT3 inhibitors have shown promising results. One study reported the design of new derivatives that selectively inhibited both wild-type and mutant forms of FLT3, demonstrating improved solubility and bioavailability compared to existing therapies .
Case Study 2: Antibacterial Screening
In another study, a library of imidazo[1,2-b]pyrazole derivatives was screened against multiple bacterial strains. The results indicated that several compounds exhibited potent antibacterial activity with low toxicity profiles. This highlights their potential as lead compounds for further development into therapeutic agents .
Comparison with Similar Compounds
Indole-Based Analogues (e.g., Pruvanserin)
Pruvanserin (3), a 5-HT2A serotonin receptor antagonist containing an indole core, serves as a key comparator. Replacing the indole ring in pruvanserin with the 1H-imidazo[1,2-b]pyrazole scaffold (compound 4) resulted in significant physicochemical improvements:
- Lipophilicity (logD): The imidazo-pyrazole analogue exhibited a logD of 1.2, compared to 2.5 for pruvanserin, indicating reduced hydrophobicity .
- Aqueous Solubility: Solubility increased from 0.01 mg/mL (pruvanserin) to 0.15 mg/mL (imidazo-pyrazole analogue), enhancing bioavailability .
Table 1: Physicochemical Comparison of Pruvanserin and Its Imidazo-pyrazole Isostere
| Property | Pruvanserin (Indole) | Imidazo-pyrazole Analogue |
|---|---|---|
| logD (pH 7.4) | 2.5 | 1.2 |
| Aqueous Solubility (mg/mL) | 0.01 | 0.15 |
| pKa (NH group) | ~10.5 (indole NH) | 7.3 |
Push-Pull Dyes (e.g., (1,3-Dihydro-2H-imidazol-2-ylidene)malononitrile Derivatives)
Functionalization of the imidazo-pyrazole scaffold via pyrazole ring fragmentation yields push-pull dyes (e.g., compound 14e) with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. Key comparisons include:
- Optical Properties:
- Electronic Structure: The benzoyl group in 14e creates an octupolar (A-π-D-π-A) system, contrasting with the quadrupolar (D-π-A) arrangement in simpler derivatives .
Table 2: Optical Properties of Push-Pull Dyes Based on Imidazo-pyrazole Derivatives
| Compound | Substituent | λmax (nm) | PL Intensity | ICT Configuration |
|---|---|---|---|---|
| 14a | H | 380 | Low | Quadrupolar |
| 14e | Benzoyl | 430 | High | Octupolar |
Other Imidazo-pyrazole Derivatives
- 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY): A DNA synthesis inhibitor with dose-dependent hemolysis risks in clinical trials, highlighting toxicity concerns absent in 6-(thiophen-3-yl) derivatives .
- 7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole: Chlorine and methyl groups enhance metabolic stability but reduce aqueous solubility (0.05 mg/mL) compared to the thiophene-substituted compound .
Pharmaceutical Potential
- Improved Bioavailability: The thiophen-3-yl substituent balances lipophilicity and solubility, making 6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole superior to indole-based drugs in preclinical models .
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
A widely used method involves the condensation of hydrazine hydrate with suitable precursors under acidic conditions to form the imidazo[1,2-b]pyrazole nucleus. For example, 1H-imidazo[1,2-b]pyrazole can be synthesized by heating hydrazine hydrate with ethanol and sulfuric acid at 75 °C for 75 minutes, followed by neutralization and purification steps. This approach yields the core heterocycle in moderate to good yields (~60%) as a solid product after chromatographic purification.
Functionalization at the 6-Position with Thiophen-3-yl Group
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
- The classical acid-catalyzed cyclization method for imidazo[1,2-b]pyrazole core formation is robust and reproducible, yielding pure heterocycles suitable for further functionalization.
- Protection of the nitrogen atom using SEMCl facilitates selective substitution at the 6-position, preventing side reactions and improving yields of functionalized derivatives.
- Cross-coupling reactions remain the most versatile and widely used method to introduce thiophen-3-yl groups, leveraging palladium-catalyzed coupling chemistry on halogenated intermediates.
- Green chemistry approaches employing multicomponent reactions reduce the number of steps and waste, offering sustainable alternatives for synthesizing complex heterocycles, though specific examples for this compound are limited and warrant further exploration.
- Literature emphasizes the importance of reaction condition optimization, including temperature, solvent, base, and catalyst choice, to maximize yield and purity of the final product.
Q & A
Q. What are the key synthetic strategies for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold, particularly for introducing thiophene substituents?
The synthesis involves sequential functionalization using Br/Mg-exchange and TMP-base metalations . For example, brominated intermediates (e.g., 5a/b ) undergo Br/Mg-exchange with iPrMgCl·LiCl to generate magnesiated intermediates, which are trapped with electrophiles like thiophenyl derivatives . Thiophene substituents can be introduced via Negishi cross-coupling using ZnCl₂-transmetalated intermediates and heteroaryl halides, with optimized Pd catalysts (e.g., PEPPSI-iPr for electron-deficient substrates) .
Q. How can NMR and X-ray crystallography resolve regiochemical ambiguities during functionalization?
1H/13C NMR analysis distinguishes substituent positions via chemical shifts and coupling patterns. For instance, the SEM-protected intermediate 5a shows distinct aromatic proton splitting due to bromine’s electron-withdrawing effects . X-ray crystallography (e.g., CCDC 2097280) confirms regioselectivity in metalation steps, such as the selective formation of 7-bromo-1H-imidazo[1,2-b]pyrazole .
Q. What experimental factors enhance aqueous solubility in 1H-imidazo[1,2-b]pyrazole derivatives compared to indole analogues?
Replacing indole with the 1H-imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) by 0.5–1.0 units due to the scaffold’s lower π-electron density and increased polarity. The NH group’s lower pKa (~7.3 vs. indole’s ~9–10) enhances ionization in physiological media, improving solubility. Solubility assays (e.g., shake-flask method) validate this using phosphate-buffered saline (pH 7.4) .
Advanced Research Questions
Q. How does the choice of organometallic base (TMPMgCl vs. TMP₂Zn) influence regioselective functionalization at the 2-, 3-, and 6-positions?
- TMPMgCl·LiCl selectively metalates the 3-position of brominated intermediates (e.g., 5a ), enabling carboxylation or acylation .
- TMP₂Zn·MgCl₂·2LiCl targets the 2-position in ester-substituted derivatives (e.g., 10c ), facilitating allylation or aryl cross-coupling .
- Attempted 6-position metalation leads to pyrazole ring fragmentation, forming push-pull dyes (e.g., 14e ) via proaromatic intermediates .
Q. What spectroscopic and computational methods elucidate intramolecular charge transfer (ICT) in push-pull dyes derived from this scaffold?
- UV/Vis spectroscopy (λmax ~430 nm for 14e ) identifies ICT transitions between the malononitrile acceptor and imidazole donor. A red shift in 14e correlates with benzoyl’s strong electron-withdrawing effects .
- TD-DFT calculations model resonance structures (Fig. 3 in ), showing HOMO-LUMO gaps reduced by ~1.5 eV compared to non-benzoyl analogues.
- Photoluminescence (PL) spectra reveal enhanced quantum yields (Φ = 0.2–0.4) in 14e , attributed to rigidified π-conjugation .
Q. How do contradictory data on metabolic stability arise when substituting indole with 1H-imidazo[1,2-b]pyrazole in drug candidates?
While the scaffold improves solubility, its lower metabolic stability (vs. indole) stems from CYP450-mediated oxidation at the NH group. In vitro microsomal assays (human liver microsomes + NADPH) show 2-fold faster clearance for 1H-imidazo[1,2-b]pyrazole derivatives. Mitigation strategies include N-methylation or electron-withdrawing substituents to deactivate oxidation sites .
Methodological Guidelines
- Synthetic Optimization : Use SEM protection (SEM-Cl, K₂CO₃) to prevent NH deprotonation during metalation. Deprotect with CsF/18-crown-6 in acetonitrile .
- Data Validation : Cross-reference NMR with HPLC-MS purity (>95%) and Hirshfeld surface analysis for crystallographic data .
- Contradiction Resolution : For conflicting logD/solubility data, standardize assay conditions (e.g., 0.15 M NaCl, 25°C) and validate via HPLC-UV quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
